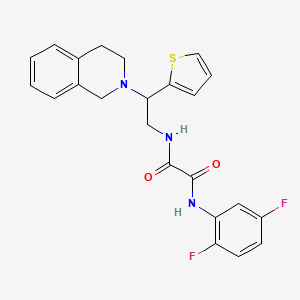

N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

This oxalamide derivative features a central oxalamide (N–C(=O)–C(=O)–N) core. The N1-substituent is a 2,5-difluorophenyl group, while the N2-substituent comprises a branched ethyl chain with a 3,4-dihydroisoquinoline moiety and a thiophen-2-yl group. Structural analogs vary primarily in their aromatic substituents and heterocyclic components, which influence physicochemical and pharmacological properties .

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O2S/c24-17-7-8-18(25)19(12-17)27-23(30)22(29)26-13-20(21-6-3-11-31-21)28-10-9-15-4-1-2-5-16(15)14-28/h1-8,11-12,20H,9-10,13-14H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZJAJGFNIXTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes:

Formation of the Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, the compound undergoes reduction to form the 3,4-dihydroisoquinoline intermediate.

Introduction of the Thiophene Group: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Attachment of the Difluorophenyl Group: The difluorophenyl moiety is incorporated through a nucleophilic aromatic substitution reaction.

Formation of the Oxalamide Linkage: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can further reduce the dihydroisoquinoline to tetrahydroisoquinoline.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety typically yields isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for various biological activities:

- Anticancer Properties :

-

Neurological Applications :

- The compound belongs to a class of molecules that modulate NMDA receptors, which are crucial in neurodegenerative diseases and cognitive disorders. Studies have demonstrated that similar compounds can act as positive allosteric modulators of NMDA receptors, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that oxalamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxalamide A | HCT116 | 0.86 |

| Oxalamide B | MCF7 | 1.20 |

| Oxalamide C | A549 | 0.75 |

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective effects of similar compounds on NMDA receptor modulation. The findings suggested that these compounds could enhance cognitive function in animal models of Alzheimer's disease by preventing excitotoxicity .

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related oxalamide derivatives:

Key Observations:

- Polarity: The cyano group in increases polarity, which may enhance solubility but reduce membrane permeability relative to the target’s fluorinated phenyl.

- Heterocyclic Diversity: The dimethylamino-indolyl group in introduces basicity and bulkiness, likely altering pharmacokinetic profiles compared to the dihydroisoquinoline-thiophene system in the target.

Hypothetical Pharmacological Implications

While pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural trends:

- Metabolic Stability : Fluorine atoms in the target may reduce oxidative metabolism compared to methyl or methoxy groups in analogs .

- Receptor Binding: The dihydroisoquinoline-thiophene moiety (common in ) suggests a conserved pharmacophore, possibly targeting enzymes or receptors requiring planar heterocyclic interactions.

- Solubility: The methylthio group in and cyano group in could improve aqueous solubility over the target’s fluorophenyl group, albeit at the cost of lipophilicity.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS Number: 898424-86-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 441.5 g/mol. Its structure features a difluorophenyl moiety, a dihydroisoquinoline core, and a thiophene substituent, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H21F2N3O2S |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 898424-86-7 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the ability of related oxalamides to inhibit the Bcl-xL protein, a key player in cancer cell survival. This inhibition leads to increased apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory effects on specific protein kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of the FGFR signaling pathway, which is crucial for tumor cell proliferation and survival . The selective inhibition of such pathways may provide therapeutic benefits in treating cancers characterized by aberrant FGFR signaling.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may have applications in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-xL, the compound promotes programmed cell death in cancer cells.

- Signal Transduction Modulation : The inhibition of key signaling pathways (e.g., FGFR) disrupts cellular communication essential for tumor growth and survival.

- Oxidative Stress Reduction : The neuroprotective effects may be attributed to the compound's ability to mitigate oxidative damage in neuronal cells.

Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .

Study 2: Neuroprotection

In vitro studies demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress agents. The protective effect was quantified using MTT assays and confirmed through apoptotic marker analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Use stepwise coupling of oxalamide precursors with fluorophenyl and dihydroisoquinolinyl-thiophene ethylamine intermediates under controlled conditions. Key steps include:

- Activation of carboxylic acids with HBTU ( ).

- Solvent optimization (e.g., DMF for solubility vs. dichloromethane for reactivity) ().

- Monitoring via TLC or HPLC to track intermediate formation ( ).

- Critical Parameters : Temperature (room temp vs. reflux), stoichiometric ratios, and protecting group strategies for thiophene and dihydroisoquinoline moieties ().

Q. How can structural characterization of this compound be rigorously validated?

- Analytical Workflow :

- NMR : Assign peaks for fluorophenyl (δ ~7.0–7.5 ppm), thiophene (δ ~6.5–7.2 ppm), and dihydroisoquinoline (δ ~2.8–4.2 ppm) using ¹H/¹³C NMR ( ).

- IR : Confirm carbonyl stretches (C=O at ~1670 cm⁻¹) and N-H bonds (amide at ~3300 cm⁻¹) ().

- Elemental Analysis : Verify purity via C/H/N percentages (e.g., deviations >0.3% indicate impurities) ().

Q. What are key structural analogs, and how do substitutions alter properties?

- Analog Comparisons :

- Replace thiophene with furan (lower lipophilicity) or pyridine (enhanced basicity) ( ).

- Vary fluorophenyl substituents (e.g., 2,5-difluoro vs. 3,4-difluoro for steric/electronic effects) ( ).

- Impact : Thiophene enhances π-π stacking in biological targets, while fluorination improves metabolic stability ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

- Approach :

- Synthesize derivatives with systematic substitutions (e.g., thiophene → isoxazole, dihydroisoquinoline → tetrahydroquinoline) ().

- Use molecular docking to predict binding to kinase or GPCR targets (e.g., dihydroisoquinoline mimics ATP-binding motifs) ( ).

- Validate via enzymatic assays (IC₅₀) and cellular uptake studies (logP vs. permeability) ( ).

Q. What strategies resolve contradictory solubility and bioavailability data across assays?

- Troubleshooting :

- Solubility : Test in biorelevant media (FaSSIF/FeSSIF) vs. aqueous buffers; consider salt formation (e.g., HCl) or nanoformulation ( ).

- Bioavailability : Compare in vitro Caco-2 permeability with in vivo PK profiles (AUC discrepancies may arise from efflux transporters) ().

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. target inhibition) be reconciled?

- Analysis Framework :

- Dose-Response Curves : Distinguish on-target effects (sigmoidal curves) from off-target toxicity (linear/non-sigmoidal) ().

- Counter-Screens : Use orthogonal assays (e.g., SPR for binding vs. MTT for viability) ( ).

- Metabolite Profiling : Identify reactive intermediates (e.g., quinone-imine formation from dihydroisoquinoline oxidation) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.